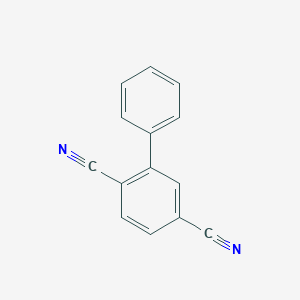

biphenyl-2,5-dicarbonitrile

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic and Materials Chemistry

Biphenyl scaffolds are a cornerstone in organic and materials chemistry due to their unique structural and electronic properties. rsc.org The biphenyl unit, composed of two phenyl rings linked by a single bond, provides a rigid and tunable platform for constructing complex molecular architectures. rsc.org This rigidity is crucial in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. rsc.orgnih.gov The ability to introduce various functional groups onto the biphenyl backbone allows for the fine-tuning of its electronic properties, making it a versatile component in the development of organic semiconductors and metal-organic frameworks (MOFs). rsc.org

Furthermore, the biphenyl moiety is a prevalent structural motif in a wide array of natural products and pharmaceuticals, highlighting its importance in medicinal chemistry. rsc.org The development of efficient synthetic methods, such as the Suzuki-Miyaura and Stille cross-coupling reactions, has made a vast range of substituted biphenyl derivatives readily accessible for various applications. tandfonline.comnih.gov The inherent chirality that can arise from restricted rotation around the biphenyl bond in ortho-substituted derivatives, known as atropisomerism, adds another layer of complexity and utility, particularly in asymmetric catalysis. researchgate.net

Structural Role of Nitrile Functionalities in Molecular Engineering

The strong electron-withdrawing nature of the nitrile group profoundly influences the electronic properties of a molecule, making it a key component in the design of electron-transporting materials and fluorescent dyes. beilstein-journals.org Nitriles are also valuable synthetic intermediates, as they can be readily converted into a variety of other functional groups, including amines, carboxylic acids, and amides. wikipedia.orguwc.ac.za This reactivity makes them essential building blocks in the synthesis of complex organic molecules and polymers. wikipedia.orgresearchgate.net In the context of biphenyl dicarbonitriles, the nitrile groups can direct the formation of extended, ordered structures through coordination with metal centers or through self-assembly processes, leading to the creation of functional materials with tailored properties. ossila.comruben-group.de

Overview of Current Research Trajectories for Biphenyl Dicarbonitriles

Current research on biphenyl dicarbonitriles is focused on harnessing their unique combination of a rigid biphenyl core and reactive nitrile functionalities. A significant area of investigation is their application in materials science, particularly in the development of advanced materials for electronics and optoelectronics. Researchers are exploring their use as building blocks for covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), where the dinitrile groups can undergo cyclotrimerization or coordinate to metal ions to form porous, crystalline materials with potential applications in gas storage, separation, and catalysis. ossila.com

In the field of organic electronics, biphenyl dicarbonitrile derivatives are being investigated as components of thermally activated delayed fluorescence (TADF) emitters for OLEDs, where the electronic interplay between the biphenyl core and the nitrile groups can lead to efficient light emission. ossila.comresearchgate.net Furthermore, their use as photosensitizers in photopolymerization processes for applications like 3D printing is an active area of research. mdpi.com Synthetic chemists are also exploring new and efficient methods for the synthesis of functionalized biphenyl dicarbonitriles, including solvent-free and multicomponent reactions, to expand the library of available compounds for various applications. tandfonline.comresearchgate.net The study of their coordination chemistry and the development of novel ligands for catalysis and sensing also remain important research directions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H8N2 |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

2-phenylbenzene-1,4-dicarbonitrile |

InChI |

InChI=1S/C14H8N2/c15-9-11-6-7-13(10-16)14(8-11)12-4-2-1-3-5-12/h1-8H |

InChI Key |

VASLKQDBXHYPRY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)C#N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)C#N |

Origin of Product |

United States |

Coordination Chemistry of Biphenyl 2,5 Dicarbonitrile As a Ligand

Ligand Design Principles Incorporating Dinitrile Binding Sites

The design of ligands is a foundational aspect of crystal engineering, dictating the architecture and properties of the resulting coordination complexes. Biphenyl-2,5-dicarbonitrile embodies several key principles for the construction of extended networks.

The primary coordinating functional groups are the two nitrile (-C≡N) moieties. The nitrogen atom's lone pair of electrons allows it to function as a Lewis base, coordinating to a metal center. Typically, nitrile groups act as monodentate, terminal L-type ligands, meaning they bind to a single metal ion through one atom. uni-siegen.de Their linear geometry influences the directionality of the resulting metal-ligand bond.

The biphenyl (B1667301) backbone serves as a rigid spacer, ensuring that the nitrile groups are held at a significant distance from one another. This separation prevents chelation to the same metal center and instead promotes the formation of bridges between different metal ions, a prerequisite for creating coordination polymers. While the biphenyl unit is rigid, it possesses rotational freedom around the central carbon-carbon single bond. This torsional flexibility allows the ligand to adapt to the preferred coordination geometry of various metal ions, with dihedral angles observed to range from 0° to over 46° in related biphenyl-based structures. nih.gov

The 2,5-substitution pattern on the biphenyl rings results in an angled or "off-axis" disposition of the nitrile groups relative to the main axis of the biphenyl unit. This contrasts with a linear ligand like 4,4'-dicyanobiphenyl. This geometry can lead to the formation of unique, non-linear or helical polymer chains. In related systems using the isomeric 3,3'-dicyanobiphenyl, the ligand has been described as a "rod-like" but "off-axis" linker. rsc.orgresearchgate.net The combination of terminal binding groups, a rigid spacer, and conformational flexibility makes this compound a promising candidate for constructing diverse and complex supramolecular architectures.

Metal-Organic Frameworks (MOFs) Based on Biphenyl Dinitriles

Metal-Organic Frameworks (MOFs) are a class of crystalline coordination polymers featuring porous structures. The use of biphenyl dinitriles as linkers in MOF synthesis is an area of growing interest, although less explored than their dicarboxylate counterparts.

Hydrothermal Synthesis and Controlled Crystallization

Hydrothermal and solvothermal synthesis are the most common methods for crystallizing MOFs. ossila.comeeer.org This technique involves heating a mixture of the metal salt (the node) and the organic ligand, such as this compound (the linker), in a suitable solvent within a sealed vessel, typically a Teflon-lined autoclave. scispace.com Temperatures are elevated above the solvent's boiling point, creating high pressure that facilitates the dissolution of reactants and the growth of high-quality single crystals upon slow cooling. ossila.com

Key parameters that control the crystallization process and the final product include:

Temperature and Time: Reaction temperatures can range from ambient to over 200°C, with reaction times spanning hours to several days. scispace.commdpi.com

Solvents: The choice of solvent is crucial. N,N-Dimethylformamide (DMF), ethanol, water, or mixtures thereof are frequently used. The solvent can influence the solubility of the components and may even decompose or participate in the reaction under certain conditions. scispace.com

Concentration and pH: The concentration of reactants and the pH of the solution can determine which of several possible crystalline phases is formed.

This method allows for the systematic exploration of reaction conditions to target specific network structures and control crystal morphology. eeer.org

Structural Diversity and Topologies (1D Chains, 2D Layers, 3D Frameworks)

The combination of a ditopic linker like this compound with various metal ions can lead to coordination polymers of different dimensionalities and topologies. nih.gov The final structure is dictated by the coordination number and preferred geometry of the metal ion, as well as the flexibility of the ligand. nih.gov

1D Chains: If a metal ion has two available coordination sites for the dinitrile linkers to bind, simple 1D chains can form. In studies using the analogous 3,3'-dicyanobiphenyl ligand and silver(I) salts (which often favor linear or trigonal coordination), 1D polymeric chains were observed. rsc.orgresearchgate.net

2D Layers: Metal ions with three or more coordination sites in a planar arrangement (e.g., square planar) can link 1D chains together into 2D sheets.

3D Frameworks: Tetrahedral or octahedral coordination geometries at the metal center can extend the network in three dimensions, potentially creating porous 3D MOFs. nih.gov

The resulting frameworks are often described by topological symbols that simplify the complex structure into a set of nodes (the metal centers) and linkers. For instance, in related biphenyl-dicarboxylate systems, topologies such as dia (diamondoid) and pcu (primitive cubic) have been observed, representing 3D networks. rsc.org

Interpenetration Phenomena in Derived Coordination Polymers

When MOFs are constructed from long, linear linkers like biphenyl dinitriles, the resulting frameworks can contain large, open voids. Nature often abhors a vacuum, and these voids can be filled through a phenomenon known as interpenetration. This occurs when two or more identical, independent frameworks grow through one another without being covalently bonded. nih.gov

Interpenetration is common in 3D networks and significantly impacts the material's properties, particularly its porosity. While it can reduce the accessible pore volume for gas storage applications, it can also enhance the framework's stability. The degree of interpenetration can vary, with systems exhibiting 2-fold, 3-fold, or even higher levels of entanglement. In coordination polymers built from biphenyl-dicarboxylate linkers, both 2-fold and unique 5-fold interpenetrated 3D networks have been identified, demonstrating the prevalence of this phenomenon in biphenyl-based systems. nih.govacs.org The final degree of interpenetration can be influenced by synthesis conditions such as solvent, temperature, and the presence of auxiliary ligands.

Coordination with Diverse Transition Metal Ions (e.g., Zn(II), Mn(II), Co(II), Cd(II), Cu(II))

The structural outcome of a MOF synthesis is highly dependent on the choice of the transition metal ion. eeer.org Each metal has a characteristic coordination preference in terms of geometry and number of ligands.

Zn(II) and Cd(II): These d¹⁰ ions are electronically flexible and can adopt various coordination geometries, most commonly tetrahedral or octahedral, making them popular choices for building robust frameworks. mdpi.comnih.gov

Mn(II): This high-spin d⁵ ion typically forms octahedral complexes and has been used to generate 3D frameworks with biphenyl-based linkers. nih.govacs.org

Co(II): The cobalt(II) ion (d⁷) commonly exhibits tetrahedral or octahedral coordination. In one biphenyl-dicarboxylate system, Co(II) formed a discrete molecular dimer rather than an extended polymer, highlighting the subtle balance of factors that determine the final structure. nih.govnih.gov

Cu(II): The copper(II) ion (d⁹) is subject to Jahn-Teller distortions, often resulting in square planar or distorted octahedral geometries. It is famously used to form the paddle-wheel secondary building unit (SBU), a binuclear cluster that can act as a node in MOF construction.

The table below summarizes the coordination polymers formed with the analogous 3,3'-dicyanobiphenyl ligand and Ag(I) salts, illustrating how the counter-ion can influence the final structure.

| Compound Formula | Ligand-to-Metal Ratio | Dimensionality | Key Structural Feature |

|---|---|---|---|

| (C₁₄H₈N₂)·AgClO₄ | 1:1 | 1D Polymer | Formation of one-dimensional polymeric chains. |

| (C₁₄H₈N₂)·AgBF₄ | 1:1 | 1D Polymer | Formation of one-dimensional polymeric chains, structurally similar to the perchlorate (B79767) analogue. |

Influence of Auxiliary Ligands and Crystallization Mediators on MOF Architecture

The architecture of a MOF can be further controlled by introducing a second organic ligand, often called an auxiliary ligand, co-ligand, or crystallization mediator. nih.gov These are typically N-donor chelating or bridging ligands like 2,2'-bipyridine (B1663995) (bpy), 1,10-phenanthroline (B135089) (phen), or 4,4'-bipyridine (B149096) (4,4'-bpy).

These mediators influence the final structure in several ways:

Dimensionality Control: Chelating ligands like 'bpy' or 'phen' can coordinate to the metal ion and block coordination sites that would otherwise be available to the primary biphenyl dinitrile linker. This can reduce the dimensionality of the framework, for example, favoring the formation of 1D chains over a 3D network. nih.gov

Pillar Effects: Bridging ligands like 4,4'-bpy can act as "pillars," connecting 1D chains or 2D layers into a higher-dimensional 3D framework.

Structure Directing: The size, shape, and rigidity of the auxiliary ligand can direct the self-assembly process towards a specific topology, leading to different framework structures even when the primary linker and metal ion are the same. rsc.org

For example, in related biphenyl-dicarboxylate systems, reacting Mn(II) with the primary linker and 'phen' resulted in a 3D MOF, while using 4,4'-bipy as the auxiliary ligand with Mn(II) yielded a completely different 3D interpenetrated network. nih.govacs.org This demonstrates the powerful role that crystallization mediators play in navigating the complex energy landscape of MOF formation to target novel architectures.

| Metal Ion | Auxiliary Ligand | Resulting Dimensionality | Compound Formula Example |

|---|---|---|---|

| Co(II) | 1,10-phenanthroline | 0D (Dimer) | [Co₂(μ₂-H₂L)₂(phen)₂(H₂O)₄] |

| Mn(II) | 1,10-phenanthroline | 3D | [Mn₂(μ₄-H₂L)₂(phen)₂]n |

| Zn(II) | 2,2'-bipyridine | 1D | [Zn(μ₂-H₂L)(2,2'-bipy)(H₂O)]n |

| Cd(II) | 2,2'-bipyridine | 1D | [Cd(μ₂-H₂L)(2,2'-bipy)(H₂O)]n |

| Mn(II) | 4,4'-bipyridine | 3D (Interpenetrated) | [Mn₂(μ₂-H₂L)(μ₄-H₂L)(μ₂-4,4'-bipy)₂]n |

| Zn(II) | 4,4'-bipyridine | 3D (Interpenetrated) | [Zn(μ₂-H₂L)(μ₂-4,4'-bipy)]n |

| Cu(II) | 4,4'-bipyridine | 2D | [Cu(μ₂-H₂L)(μ₂-4,4'-bipy)(H₂O)]n |

Covalent Organic Frameworks (COFs) Utilizing Dinitrile Building Blocks

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. The use of dinitrile-functionalized molecules, such as this compound, as building blocks has led to the development of robust COFs with potential applications in gas storage and separation.

Triazine-Based COF Construction via Nitrile Trimerization

The synthesis of triazine-based COFs through the cyclotrimerization of nitrile-functionalized aromatic building blocks is a prominent method for creating highly stable porous materials. azaruniv.ac.irnih.gov This approach typically involves the ionothermal synthesis, where aromatic nitriles are heated in the presence of a molten salt, such as zinc chloride (ZnCl₂), which acts as both a solvent and a catalyst. azaruniv.ac.irresearchgate.netnih.gov The high temperatures used in this process facilitate the formation of highly porous and thermally stable triazine frameworks. nih.gov

The general mechanism involves the Lewis acid-catalyzed trimerization of three nitrile groups to form a 1,3,5-triazine (B166579) ring, which serves as the linking node in the COF structure. azaruniv.ac.ir Various aromatic dinitriles, such as 1,4-dicyanobenzene and 4,4'-biphenyldicarbonitrile (B73637), have been successfully employed to construct these frameworks. azaruniv.ac.ir For instance, the trimerization of 4,4'-biphenyldicarbonitrile results in a porous network with significant hydrogen storage capacity. azaruniv.ac.ir

Alternative methods for nitrile trimerization include the use of strong Brønsted acids like trifluoromethanesulfonic acid (TFMS) at room temperature, which can lead to the formation of CTFs under milder conditions. nih.govmdpi.com Additionally, a "mixed-linker" approach, where different nitrile-containing monomers are co-polymerized, has been explored to fine-tune the porosity and gas sorption properties of the resulting CTFs. researchgate.netmdpi.com

While direct experimental data on the use of this compound in triazine-based COF synthesis is not extensively documented in the reviewed literature, its structural similarity to other biphenyl dinitriles suggests its potential as a valuable building block in this context. The positioning of the nitrile groups at the 2 and 5 positions would likely influence the geometry and porosity of the resulting triazine-based COF.

Table 1: Comparison of Synthesis Methods for Triazine-Based COFs

| Synthesis Method | Catalyst/Conditions | Monomers | Key Features |

| Ionothermal Synthesis | ZnCl₂, 400-600°C | Aromatic nitriles | High porosity, high thermal stability azaruniv.ac.irnih.gov |

| Acid-Catalyzed Synthesis | Trifluoromethanesulfonic acid (TFMS), room temperature | Aromatic nitriles | Milder reaction conditions nih.govmdpi.com |

| Mixed-Linker Synthesis | ZnCl₂ or TFMS | Mixture of aromatic nitriles | Tunable porosity and gas sorption properties researchgate.netmdpi.com |

Schiff-Base Condensation for β-Ketoenamine-Linked COFs

Schiff-base condensation is a versatile and widely used reaction for the synthesis of crystalline and porous COFs with high chemical stability. nih.govrsc.org A particularly interesting subset of these materials are the β-ketoenamine-linked COFs, which are formed through the reaction of an amine with an aldehyde that possesses a hydroxyl group ortho to the formyl group. nih.govmdpi.com The resulting enol-imine intermediate undergoes an irreversible tautomerization to the more stable keto-enamine form. nih.govmdpi.com This irreversibility contributes to the exceptional stability of these COFs, even in acidic or basic conditions. nih.gov

A notable example of a COF synthesized via this method involves the Schiff-base condensation of 1,3,5-triformylphloroglucinol (Tp) with 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile (B3178522) (a diamino derivative of a biphenyl dicarbonitrile). nih.gov This reaction leads to the formation of a cyano-containing COF with a β-ketoenamine linkage. nih.gov The presence of the cyano groups as electron-withdrawing moieties and the keto-enamine as an electron-donating group creates a donor-acceptor structure within the COF, which can be beneficial for applications such as photocatalysis. nih.gov

The general procedure for the synthesis of β-ketoenamine-linked COFs involves heating a mixture of the aldehyde and amine monomers in a suitable solvent system, often in the presence of an acid catalyst like acetic acid. nih.govnih.gov The resulting crystalline solid is then isolated and purified.

While a direct synthesis of a β-ketoenamine-linked COF using this compound itself as a monomer was not found in the reviewed literature, the successful use of a structurally similar diamino-dicarbonitrile biphenyl derivative highlights the potential for incorporating the biphenyl-dicarbonitrile scaffold into these highly stable COF architectures. nih.gov

Table 2: Key Features of β-Ketoenamine-Linked COFs

| Feature | Description | Reference(s) |

| Linkage | β-Ketoenamine | nih.govmdpi.com |

| Synthesis | Schiff-base condensation followed by tautomerization | nih.govnih.gov |

| Monomers | Aldehyde with ortho-hydroxyl group and a diamine | nih.govmdpi.comnih.gov |

| Properties | High chemical and thermal stability | nih.govmdpi.com |

| Potential Applications | Gas storage, catalysis, photocatalysis | mdpi.comnih.gov |

Other Supramolecular Coordination Complexes

Beyond the formation of extended covalent frameworks, this compound has the potential to act as a ligand in the formation of discrete supramolecular coordination complexes with various metal ions. The nitrile groups can coordinate to metal centers, leading to the assembly of well-defined molecular architectures.

Complexation with Lanthanide Elements and Other Metal Atoms

The coordination chemistry of biphenyl-based ligands with lanthanide elements has been a subject of interest due to the potential applications of the resulting complexes in areas such as luminescence and magnetism. mdpi.com Lanthanide ions are known for their high and flexible coordination numbers, which can lead to the formation of unique coordination polymers and supramolecular structures. mdpi.com

Research has shown the successful synthesis of a series of neutral mononuclear lanthanide complexes using an imidazole-biphenyl-carboxylate ligand under solvothermal conditions. mdpi.com In these complexes, the lanthanide ions are coordinated to the ligand, resulting in isostructural compounds. mdpi.com Similarly, biphenyl-dicarboxylate linkers have been employed to generate a variety of coordination polymers with transition metals and lanthanides, with the resulting structures ranging from molecular dimers to one-, two-, and three-dimensional networks. nih.govacs.org The rotational freedom of the biphenyl unit allows the ligand to adapt to the coordination preferences of different metal ions. nih.gov

While the direct complexation of this compound with lanthanide elements was not explicitly detailed in the reviewed literature, the coordination ability of nitrile groups with metal atoms is well-established. For example, terphenyl-dicarbonitrile molecules have been shown to form ordered metal-organic networks on silver surfaces through coordination with cobalt adatoms. researchgate.net This suggests that the nitrile functionalities of this compound could similarly coordinate to lanthanide ions or other metal atoms, leading to the formation of novel supramolecular complexes. The specific geometry and properties of such complexes would be dictated by the coordination preferences of the metal ion and the steric and electronic properties of the this compound ligand.

Table 3: Examples of Biphenyl-Based Ligands in Coordination Chemistry

| Ligand Type | Metal Ions | Resulting Structures | Reference(s) |

| Imidazole-biphenyl-carboxylate | Lanthanides (La, Ce, Nd, Eu, Gd, Dy, Ho) | Mononuclear complexes | mdpi.com |

| Biphenyl-dicarboxylate | Transition metals (Co, Mn, Zn, Cd, Cu) | Dimers, 1D, 2D, and 3D coordination polymers | nih.govacs.org |

| Terphenyl-dicarbonitrile | Cobalt | 2D metal-organic networks on surfaces | researchgate.net |

Applications in Advanced Materials Science

Organic Electronics

In the realm of organic electronics, derivatives of biphenyl-dicarbonitrile are instrumental in creating a new generation of organic semiconductors, light-emitting diodes, and other electronic components. The biphenyl (B1667301) structure facilitates electron transport, a key characteristic for its use in electronic devices.

The design of high-performance organic semiconductors is a primary focus of modern materials science, with the goal of creating materials that are not only efficient but also stable and processable. rsc.org The biphenyl-dicarbonitrile framework serves as a potent electron-acceptor unit in donor-acceptor (D-A) type molecules, which are crucial for developing both n-type and ambipolar organic semiconductors. magtech.com.cnfrontiersin.org The introduction of strong electron-withdrawing cyano groups helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, which is a key principle in designing efficient n-type (electron-transporting) semiconductors. magtech.com.cnrsc.org

By strategically combining the biphenyl-dicarbonitrile acceptor with various electron-donating moieties, researchers can fine-tune the material's electronic properties, including its energy gap, charge carrier mobility, and molecular packing in the solid state. rsc.org For instance, the creation of five-ring-fused organic semiconductors based on modified core structures has been shown to yield materials with high charge carrier mobilities. rsc.org The development of diketopyrrolopyrrole (DPP)-based materials, another important class of organic semiconductors, highlights the success of the donor-acceptor strategy in achieving high-performance devices. frontiersin.org The principles learned from these systems, such as managing molecular arrangement and HOMO/LUMO energy levels, are directly applicable to materials derived from biphenyl-dicarbonitrile. magtech.com.cn

Biphenyl-2,5-dicarbonitrile and its isomers are pivotal in the development of emitters for Thermally Activated Delayed Fluorescence (TADF). tandfonline.comrsc.org TADF materials can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. beilstein-journals.orgnih.gov This is accomplished through an efficient reverse intersystem crossing (RISC) process, which requires a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. beilstein-journals.org

The donor-acceptor architecture facilitated by the biphenyl-dicarbonitrile core is key to achieving a small ΔEST. By linking the electron-accepting dicarbonitrile moiety with electron-donating groups (like carbazole (B46965) or acridine (B1665455) derivatives), the Highest Occupied Molecular Orbital (HOMO) and LUMO can be spatially separated. rsc.orgresearchgate.net This separation minimizes the electron exchange energy, leading to the required small ΔEST for efficient TADF. rsc.org For example, modifying a pyridine-3,5-dicarbonitrile (B74902) acceptor with a 4-(diphenylamino)-2,6-dimethylphenyl donor has been used to create a series of TADF emitters with emissions ranging from greenish-yellow to orange-red and high photoluminescent quantum yields (76-100%). researchgate.net Similarly, a TADF emitter based on a [1,1'-biphenyl]-2,2'-dicarbonitrile (B1594224) core with carbazole donors produced deep blue fluorescence with a quantum efficiency of 14%. ossila.com

Table 1: Performance of Representative TADF Emitters Based on Biphenyl-Dicarbonitrile Scaffolds

| Emitter Name | Donor Moiety | Acceptor Core | Emission Color | Max. EQE (%) | PLQY (%) | ΔEST (eV) | Ref. |

|---|---|---|---|---|---|---|---|

| TPAmbPPC | 4-(diphenylamino)-2,6-dimethylphenyl | Pyridine-3,5-dicarbonitrile | Greenish-Yellow | 39.1 | ~100 | N/A | researchgate.net |

| TPAm2NPC | 4-(diphenylamino)-2,6-dimethylphenyl | Pyridine-3,5-dicarbonitrile | Greenish-Yellow | 39.0 | ~95 | N/A | researchgate.net |

| TPAmCPPC | 4-(diphenylamino)-2,6-dimethylphenyl | Pyridine-3,5-dicarbonitrile | Orange-Red | 26.2 | ~76 | N/A | researchgate.net |

| 6,7-DCNQx-DICz | Diindolocarbazole | Dicyano-quinoxaline | Orange-Red | 23.9 | N/A | N/A | rsc.org |

| 5,8-DCNQx-DICz | Diindolocarbazole | Dicyano-quinoxaline | Orange-Red | 12.5 | N/A | N/A | rsc.org |

Note: Data is compiled from various research articles and represents the performance of materials incorporating biphenyl-dicarbonitrile or closely related dicyano-aryl acceptor units. "N/A" indicates data not available in the cited source.

The successful development of TADF emitters based on biphenyl-dicarbonitrile has led to their integration into high-performance Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net These materials can be used as the emissive dopant in a host material or, in some cases, as the host material itself. beilstein-journals.orgnih.gov The performance of an OLED is critically dependent on the balanced injection of holes and electrons and their efficient recombination in the emissive layer. researchgate.net

For instance, a universal host material, 3',5'-di(carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile, has been used to achieve high external quantum efficiencies (EQE) approaching 25% for both green fluorescent and phosphorescent OLEDs. nih.gov In another study, orange-emitting TADF materials based on a fluorenone acceptor and acridine donors were incorporated into an OLED device structure of ITO/TAPC/emitter:CBP/TmPyPB/LiF/Al, demonstrating the practical application of these D-A type molecules. beilstein-journals.org OLEDs using TADF emitters derived from modifying pyridine-3,5-dicarbonitrile acceptors have achieved exceptional EQEmax values of up to 39.1% for greenish-yellow emission and 26.2% for orange-red emission. researchgate.net These results underscore the potential of biphenyl-dicarbonitrile-based materials for creating highly efficient and stable OLEDs for display and lighting applications. rsc.orgbohrium.com

Table 2: Electroluminescence Performance of OLEDs with Biphenyl-Dicarbonitrile-Based Emitters

| Emitter | Emission Peak (nm) | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Ref. |

|---|---|---|---|---|---|

| TPAmbPPC | ~540-560 | 39.1 | N/A | N/A | researchgate.net |

| TPAmCPPC | ~580-600 | 26.2 | 50.1 | 52.4 | researchgate.net |

| 6,7-DCNQx-DICz | N/A | 23.9 | N/A | N/A | rsc.org |

Note: Performance metrics are highly dependent on the full device architecture. "N/A" indicates data not available in the cited source.

The functionality of this compound derivatives in organic electronics is fundamentally governed by Intramolecular Charge Transfer (ICT) dynamics. science.govrsc.org In D-A systems, photoexcitation leads to the transfer of an electron from the HOMO, localized on the donor, to the LUMO, localized on the acceptor. beilstein-journals.orgbeilstein-journals.org This creates an excited state with significant charge separation. acs.org

The dynamics of this process can be incredibly fast, sometimes occurring on femtosecond to picosecond timescales. science.gov In some molecules, the ICT state can undergo further geometric relaxation to form a twisted intramolecular charge transfer (TICT) state, which is often characterized by a large dipole moment and red-shifted emission. science.govrsc.org The polarity of the surrounding medium (solvent or solid-state matrix) can significantly influence the energy of the ICT state and the dynamics of its formation and decay. rsc.org For example, studies on 4-N,N-dimethylamino-4′-nitrobiphenyl showed that in polar solvents, an ultrafast ICT process populates a TICT state, while this process is retarded in nonpolar environments. rsc.org Understanding these ICT mechanisms is crucial for designing molecules with specific photophysical properties, such as desired emission colors and high quantum yields. beilstein-journals.org

The strong electron-accepting nature of the dicarbonitrile-substituted biphenyl core imparts excellent electron-transporting (ET) properties to materials derived from it. rsc.org The low-lying LUMO energy level facilitates the injection of electrons from the cathode or adjacent electron-transport layer in an OLED. rsc.org This makes these materials suitable for use as electron transporters or as the acceptor component in bipolar materials that can transport both holes and electrons. rsc.orgresearchgate.net

Simultaneously, these materials often exhibit high ionization potentials, corresponding to deep HOMO levels. beilstein-journals.orgacs.org A deep HOMO level creates a large energy barrier for holes, effectively blocking them from passing through the layer without recombining with electrons. rsc.orgacs.org This hole-blocking (HB) capability is critical for confining charge recombination to the desired emissive layer in an OLED, which enhances device efficiency and prevents emission from undesired layers. acs.org For example, a series of cyano-substituted pyridine (B92270) derivatives were shown to possess low-lying HOMO and LUMO levels, indicating both low electron injection barriers and effective hole-blocking ability. rsc.org

Polymer Science

In polymer science, biphenyl-dicarbonitrile units serve as critical building blocks, or monomers, for the synthesis of advanced polymers, particularly Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with ordered structures and high thermal stability, making them promising for applications in catalysis, gas storage, and electronics. nih.govacs.org

The nitrile groups of biphenyl-dicarbonitrile are highly reactive and can undergo cyclotrimerization reactions to form triazine rings, which act as the linking nodes in a COF structure. ossila.com By reacting dinitrile monomers like 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile (B3178522) with other complementary monomers, researchers can construct highly stable and porous frameworks. For example, the amino groups on such a monomer can participate in Schiff-base condensation reactions, while the cyano groups provide sites for further functionalization or contribute to the electronic properties of the resulting COF. The rigid biphenyl linker ensures the formation of a robust and porous structure. The use of biphenyl-dicarboxylate linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs) further illustrates the versatility of the biphenyl scaffold in creating extended, functional polymeric networks. nih.govacs.orgmdpi.com

Monomeric Units for Macromolecular Synthesis

Biphenyl dicarbonitrile and its isomers serve as fundamental building blocks, or monomers, for the creation of complex macromolecules and porous crystalline polymers known as Covalent Organic Frameworks (COFs). ossila.comsioc-journal.cnwiley.com The nitrile groups on the biphenyl structure are highly reactive and can undergo cyclotrimerization reactions to form triazine-based linkages, which are crucial for constructing robust, porous networks. ossila.com

For instance, isomers like [1,1'-biphenyl]-2,2'-dicarbonitrile are key components in the synthesis of triazine-based COFs. ossila.com These frameworks are noted for their ordered, porous structures and potential in optoelectronic applications. ossila.comsioc-journal.cn The geometry and electronic properties of the biphenyl dicarbonitrile monomer are critical factors that determine the final structure, pore size, and electronic characteristics of the resulting COF. sioc-journal.cn

Photopolymerization and Photoinitiating Systems

Substituted biphenyl dicarbonitrile compounds, particularly those with amino groups, have been extensively researched as high-performance components in photoinitiating systems. mdpi.comrsc.org These systems are designed to absorb UV or visible light and generate reactive species (radicals or cations) that initiate polymerization. mdpi.comgrafiati.com These derivatives, such as 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile and 2-(diethylamino)-4-(1-ethylpropyl)-6-phenyl-benzene-1,3-dicarbonitrile, are versatile and can be used in a variety of photopolymerization processes. mdpi.comrsc.orgnih.gov

Free-Radical Polymerization Processes

Biphenyl dicarbonitrile derivatives are effective in initiating free-radical polymerization, a common method for curing acrylate (B77674) monomers. mdpi.comnih.gov They can function in two primary ways:

Cationic Photopolymerization Mechanisms

The same biphenyl dicarbonitrile derivatives are also highly effective as photosensitizers for the cationic photopolymerization of monomers like epoxides, glycidyl (B131873) ethers, and vinyl ethers. mdpi.comgrafiati.com In conjunction with an onium salt (e.g., iodonium salt), the light-absorbing biphenyl derivative initiates a photo-induced electron transfer via a photo-oxidation mechanism. mdpi.com This generates cations which are the reactive species that propagate the polymerization of epoxy monomers such as bisphenol A diglycidyl ether (DGEBA). mdpi.comrsc.org These systems are efficient under both UV-A and visible light sources. mdpi.comrsc.org

Hybrid Photopolymerization Systems

Hybrid photopolymerization systems are utilized to cure formulations containing a mixture of monomers that polymerize through different mechanisms, such as free-radical and cationic pathways. rsc.orgsemanticscholar.org Biphenyl dicarbonitrile-based photoinitiating systems are particularly well-suited for this purpose because they can simultaneously generate both radicals and cations when paired with an iodonium salt. mdpi.comsemanticscholar.org This allows for the concurrent polymerization of acrylate and epoxy monomers, a technique often used to create advanced composite materials and interpenetrating polymer networks (IPNs). rsc.orgsemanticscholar.org

Formation of Interpenetrated Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) consist of two or more distinct polymer networks that are physically interlaced but not covalently bonded to each other. The synthesis of IPNs via photopolymerization often employs biphenyl dicarbonitrile derivatives to overcome the limitations of using a single type of polymerization. mdpi.com By initiating both free-radical and cationic polymerization simultaneously, these systems can form an IPN from a blend of monomers, such as acrylates and epoxides. mdpi.comgrafiati.com This approach allows for the creation of materials with tailored properties that combine the characteristics of both networks. rsc.org

Applications in 3D Printing of Photocurable Composites

The efficiency and versatility of biphenyl dicarbonitrile-based photoinitiating systems make them highly suitable for vat photopolymerization (3D printing) technologies. rsc.orgnih.govresearchgate.net These systems can effectively cure resins, including those reinforced with nanofillers like multiwalled carbon nanotubes (MWCNTs) or nanoparticles such as CuO and Al2O3, to create high-resolution 3D objects. rsc.orgtandfonline.com The ability to initiate polymerization under visible light LEDs (e.g., at 405 nm) is a significant advantage for these applications. rsc.orgresearchgate.net Research has demonstrated the use of photocurable resins containing 2-(diethylamino)-4-(1-ethylpropyl)-6-phenyl-benzene-1,3-dicarbonitrile derivatives to 3D print fluorescent and reinforced polymer composites. rsc.orgnih.govresearchgate.net

The performance of these systems is evident in the high monomer conversion rates achieved, as detailed in the table below.

Monomer Conversion in Photopolymerization Using Biphenyl Dicarbonitrile Derivatives

The following table summarizes the final conversion percentages of various monomers using photoinitiating systems based on 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives and an iodonium salt under different light sources. Data sourced from real-time FT-IR studies. mdpi.com

| Polymerization Type | Monomer | Light Source | Final Conversion (%) |

|---|---|---|---|

| Cationic | CADE (epoxide) | LED 365 nm | 77 |

| Cationic | CADE (epoxide) | LED 405 nm | 65 |

| Free-Radical | TMPTA (acrylate) | LED 365 nm | 52 |

| Free-Radical | TMPTA (acrylate) | LED 405 nm | 48 |

| Hybrid (IPN) | TMPTA/CADE (acrylate/epoxide) | LED 365 nm | 50 (acrylate) / 75 (epoxide) |

| Hybrid (IPN) | TMPTA/CADE (acrylate/epoxide) | LED 405 nm | 45 (acrylate) / 63 (epoxide) |

Dynamic Covalent Chemistry (DCC) for Adaptive Polymers

Dynamic Covalent Chemistry (DCC) is a powerful strategy for creating "smart" materials that can adapt to their environment. illinois.edu These materials utilize reversible covalent bonds that can break and reform, allowing for properties like self-healing, recyclability, and shape-memory. illinois.eduresearchgate.net This contrasts with traditional polymers where covalent bonds are static. illinois.edu

Design of Covalent Adaptable Networks (CANs)

Covalent Adaptable Networks (CANs) are a class of polymers that combine the robustness of thermosets with the reprocessability of thermoplastics. researchgate.netwikipedia.org This is achieved by incorporating dynamic covalent bonds into a cross-linked polymer network. researchgate.netwikipedia.org When a stimulus like heat or light is applied, these bonds can exchange, allowing the network to rearrange its structure. wikipedia.org

Biphenyl derivatives, including dinitrile-functionalized compounds, are utilized as building blocks in the synthesis of CANs. The rigid biphenyl unit provides structural integrity, while the nitrile groups can participate in various dynamic covalent reactions. For instance, the trimerization of nitrile groups can form triazine-based covalent organic frameworks (COFs), which are a type of CAN. ossila.com The design of these networks can be tuned to create materials with a wide range of mechanical properties, from soft elastomers to rigid plastics. chemrxiv.org

The dynamic nature of these networks allows for reprocessing and recycling, addressing key sustainability challenges in polymer science. researchgate.netchemrxiv.org Researchers have demonstrated that CANs can be recycled multiple times without significant loss of their mechanical properties. chemrxiv.orgmdpi.com

Vitrimer Development

Vitrimers are a specific type of CAN that exhibit a gradual viscosity change upon heating, similar to glass. mdpi.com This behavior is due to an associative exchange mechanism where the cross-link density remains constant during bond exchange. wikipedia.org This allows them to be reshaped and reprocessed like thermoplastics while maintaining the mechanical strength of thermosets. mdpi.comnih.gov

Bio-based vitrimers have been developed using derivatives of biphenyls and other bio-sourced molecules. For example, vitrimers have been synthesized from 2,5-furandicarboxylic acid (FDCA), a bio-based monomer, and diglycidyl ether of bisphenol A (DGEBA). researchgate.netnih.gov These materials demonstrate thermally induced exchange reactions catalyzed by agents like triazabicyclodecene, enabling self-healing and recyclability. researchgate.netnih.gov The stress relaxation behavior of these vitrimers, a key characteristic of their dynamic nature, has been shown to follow an Arrhenius-type temperature dependence. researchgate.netnih.gov

The development of bio-vitrimers is a significant step towards a circular bio-economy, offering sustainable alternatives to conventional polymers. mdpi.com These materials can be designed to be degradable under specific conditions, further enhancing their environmental credentials. mdpi.com

Supramolecular Assembly and Self-Organization

Supramolecular assembly is a process where molecules spontaneously organize into well-defined, ordered structures through non-covalent interactions. ruben-group.decmu.edu This "bottom-up" approach is fundamental to creating complex nanomaterials and functional systems. ruben-group.denih.gov

Non-Covalent Interactions Driving Self-Assembly (Hydrogen Bonding, π-π Stacking)

The self-assembly of this compound and its derivatives is governed by a subtle balance of various non-covalent interactions. ruben-group.de These interactions, though weaker than covalent bonds, are directional and specific, allowing for precise control over the final architecture. mdpi.com

Hydrogen Bonding: The nitrile groups in this compound can act as hydrogen bond acceptors. nih.govresearchgate.net In the presence of suitable donor molecules, hydrogen bonds can direct the assembly of these molecules into specific patterns, such as chains or networks. researchgate.netiucr.org For instance, in the crystal structure of a substituted hemibiquinone derivative containing a dicarbonitrile moiety, molecules associate through intermolecular O-H···N hydrogen bonds to form chains. iucr.org The strength of these hydrogen bonds can range from 5 to 100 kJ/mol. mdpi.com

π-π Stacking: The aromatic biphenyl core provides a platform for π-π stacking interactions. cmu.edursc.orgcanada.ca These interactions arise from the electrostatic and orbital overlap between adjacent aromatic rings and are crucial in the formation of stacked assemblies. cmu.eduarxiv.org The stability and geometry of these stacks are influenced by the electronic nature and substitution pattern of the biphenyl rings. cmu.edu In some systems, a combination of hydrogen bonding and π-π stacking leads to cooperative self-assembly, where the interactions synergistically enhance the stability of the resulting structure. nih.gov

The interplay between these non-covalent forces and interactions with a substrate surface can lead to the formation of highly ordered two-dimensional (2D) molecular layers. ruben-group.deresearchgate.net

Development of Chiral Supramolecular Polymers

Chirality, or "handedness," is a key feature in many biological and chemical systems. The development of chiral supramolecular polymers, which are long, chain-like assemblies of molecules held together by non-covalent bonds, is an active area of research. wur.nlucm.es

Biphenyl units, due to the restricted rotation around the central carbon-carbon single bond, can exhibit axial chirality. This inherent chirality can be transferred to the supramolecular level, leading to the formation of helical or other chiral structures. ucm.es The self-assembly of chiral biphenyldiimides derived from amino acids, for example, results in the formation of one-dimensional (1D) chain-type supramolecular polymers. wur.nl The stability of these polymers is influenced by the nature of the amino acid side chains, with bulky aromatic groups enhancing stability through steric effects rather than direct π-π interactions. wur.nl

Furthermore, even non-chiral (prochiral) biphenyl molecules can form chiral assemblies on surfaces. researchgate.net The confinement to a two-dimensional plane can lead to the adoption of specific, chiral conformations that then self-organize into enantiomerically pure domains. researchgate.net This process of chiral resolution during self-assembly is of great interest for applications in catalysis and separation science. researchgate.net

Dynamic Morphological Transitions in Self-Assembled Structures

The non-covalent nature of the interactions holding self-assembled structures together allows for their dynamic rearrangement and transformation in response to external stimuli. nih.gov These morphological transitions are a hallmark of "smart" materials and can be triggered by changes in temperature, solvent, or the introduction of other chemical species. nih.govrsc.org

For example, the self-assembly of dicarbonitrile polyphenyls on metal surfaces can lead to the formation of different structures depending on the deposition temperature and coverage. ruben-group.de At room temperature, large, regular islands may form, while at lower temperatures, extended ribbons are observed. researchgate.net This demonstrates the ability to control the morphology of the self-assembled structures through kinetic and thermodynamic control.

In some systems, the self-assembly process is fueled by a chemical reaction cycle, leading to dissipative self-assembly. rsc.org In such cases, the structures exist in a non-equilibrium steady state and can undergo transitions to different morphologies as the chemical fuel is consumed. rsc.org This allows for temporal control over the material's structure and function.

The ability to control the dynamic transitions between different self-assembled morphologies is crucial for the development of responsive materials for applications in sensing, drug delivery, and catalysis. nih.gov

Host-Guest Chemistry and Confinement Effects (e.g., Cyclodextrin (B1172386) Systems)

A thorough search of academic and chemical databases yielded no specific studies detailing the inclusion of this compound within cyclodextrin cavities or any other host-guest systems. Host-guest chemistry relies on precise molecular recognition, where the size, shape, and electronic properties of both the host and guest molecules are critical for complex formation. While cyclodextrins are known to encapsulate aromatic guests, there is no published data, such as association constants or spectroscopic studies (NMR, UV-Vis), to confirm or characterize the interaction between this compound and cyclodextrins. Consequently, no research findings on confinement effects involving this specific compound can be presented.

Molecular Rectification and Electrical Conduction

Similarly, the investigation into the electronic properties of single-molecule junctions of this compound for applications in molecular rectification and electrical conduction returned no specific research findings. Molecular rectification requires a molecule to have an asymmetric electronic structure, often a donor-acceptor character, that allows for preferential current flow in one direction. While biphenyl systems are foundational to molecular electronics, studies in this area have focused on other derivatives specifically designed to exhibit these properties. There are no available current-voltage (I-V) characteristic data, rectification ratio measurements, or theoretical calculations of the electronic transport properties for this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the structural and electronic properties of organic molecules.

DFT calculations on biphenyl (B1667301), the parent structure of biphenyl-2,5-dicarbonitrile, have been extensively performed to determine its preferred conformation. The key structural parameter in biphenyl is the dihedral angle between the two phenyl rings. Gas-phase electron diffraction studies have determined this angle to be approximately 44.4°, a value that is well-reproduced by DFT calculations, which typically find an energy minimum at a dihedral angle of about 40°. nih.gov This twisted conformation represents a balance between two opposing effects: stabilizing π-conjugation, which favors a planar structure, and destabilizing steric repulsion between the ortho-hydrogens, which favors a perpendicular arrangement. nih.gov For this compound, a similar twisted geometry is expected.

The electronic properties are often described by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govsapub.org A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. nih.gov In substituted biphenyls, the nature and position of the substituent groups can significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. The electron-withdrawing nature of the nitrile groups in this compound is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted biphenyl.

Below is a table illustrating typical structural and electronic parameters for biphenyl as determined by DFT calculations, which serve as a baseline for understanding the properties of its dicarbonitrile derivative.

| Parameter | Typical Calculated Value (Biphenyl) | Reference |

| Inter-ring C-C Bond Length | ~1.49 Å | umn.edu |

| Dihedral Angle | ~40-44° | nih.govresearchgate.net |

| HOMO Energy | -6.2 to -6.5 eV | figshare.com |

| LUMO Energy | -0.3 to -0.5 eV | figshare.com |

| HOMO-LUMO Gap | ~5.8 to 6.1 eV | figshare.com |

Note: The values are general and can vary depending on the specific DFT functional and basis set used in the calculation.

Mechanistic Elucidation of Reaction Pathways through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including transition states and reaction intermediates that are often difficult to detect experimentally. DFT calculations can map out the potential energy surface of a reaction, allowing for the determination of activation energies and the comparison of different possible pathways. mdpi.compku.edu.cn

For reactions involving the synthesis or transformation of this compound, computational studies can provide critical insights. For example, in metal-catalyzed cross-coupling reactions used to form the biphenyl scaffold, DFT can model the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

Similarly, for reactions involving the nitrile groups, such as cycloadditions, computational modeling can predict the feasibility, regioselectivity, and stereoselectivity of the process. rsc.org Studies on related systems have shown that DFT can effectively distinguish between concerted and stepwise mechanisms by locating the relevant transition states and intermediates. pku.edu.cn For instance, in a [2+2] cycloaddition, calculations can determine whether the reaction proceeds through a diradical or zwitterionic intermediate or via a concerted pathway, and which of these is energetically favored. rsc.org This predictive capability is crucial for optimizing reaction conditions and guiding the synthesis of new functional materials. mit.edu

The table below outlines the typical application of computational modeling in studying a hypothetical reaction pathway.

| Computational Step | Information Obtained | Significance |

| Geometry Optimization | Structures of reactants, intermediates, transition states, and products. | Provides the foundational geometric data for the entire energy profile. |

| Frequency Calculation | Characterization of stationary points (minima or transition states) and zero-point vibrational energies. | Confirms the nature of calculated structures and corrects electronic energies. |

| Transition State Search | Identification of the highest energy point along the minimum energy path between reactant and product. | Determines the activation energy (reaction barrier) which governs reaction kinetics. |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction path connecting the transition state to the reactant and product minima. | Verifies that the found transition state correctly connects the desired species. |

Simulation and Analysis of Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in photochemistry, materials science, and biology, where an electron is transferred from a donor to an acceptor moiety upon light absorption. nih.gov this compound, with its electron-rich biphenyl core and electron-withdrawing nitrile groups, can be expected to participate in intramolecular charge transfer (ICT) or PET processes, particularly when additional donor or acceptor groups are present in a larger molecular system.

Time-dependent DFT (TD-DFT) is the primary computational method used to study excited-state properties and simulate electronic transitions, such as those involved in PET. researchgate.netq-chem.com By calculating the energies of the excited states and the nature of the orbitals involved, TD-DFT can predict whether an excited state has significant charge-transfer character. beilstein-journals.org For related pyridine-dicarbonitrile systems, theoretical studies have attributed low-energy absorption bands to ICT transitions, where electron density moves from a donor part of the molecule to the dicarbonitrile acceptor moiety upon excitation. beilstein-journals.org

Simulations can also provide insights into the dynamics of the PET process. Quantum-classical simulations can follow the charge transfer in real-time, revealing how the electronic excitation couples with specific molecular vibrations that facilitate the transfer. researchgate.net The efficiency of PET is governed by several factors, including the distance between the donor and acceptor, the driving force (free energy change), and the reorganization energy of the molecule and surrounding solvent, all of which can be estimated using computational models.

| Parameter | Computational Method | Relevance to PET |

| Vertical Excitation Energies | TD-DFT | Predicts the energy required for light absorption and the nature of the resulting excited state. mdpi.com |

| Orbital Analysis of Excitation | TD-DFT | Identifies transitions as localized or involving charge transfer (e.g., HOMO→LUMO). beilstein-journals.org |

| Free Energy of Charge Separation (ΔGCS) | DFT (using Rehm-Weller equation) | Determines the thermodynamic driving force for the electron transfer process. rsc.org |

| Reorganization Energy (λ) | DFT | Quantifies the energy cost of structural and solvent rearrangement upon electron transfer. |

Theoretical Prediction and Validation of Spectroscopic Data

Computational methods are widely used to predict various types of spectra, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. DFT and TD-DFT can calculate spectroscopic parameters with a high degree of accuracy. sapub.orgscielo.org.za

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities. By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. nih.gov Comparing this predicted spectrum with an experimental one can aid in the assignment of vibrational modes to specific molecular motions, such as C≡N stretching, C-C stretching of the rings, and C-H bending. Calculated frequencies are often systematically overestimated due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹³C and ¹H). researchgate.netresearchgate.net These calculations can help assign peaks in complex experimental spectra and can be used to distinguish between different isomers or conformers of a molecule. researchgate.net The accuracy of the predicted shifts depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). researchgate.net

UV-Vis Spectroscopy: TD-DFT is employed to calculate the electronic transitions that correspond to the absorption of UV-visible light. mdpi.com The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. scielo.org.zarsc.org For this compound, TD-DFT can predict the π→π* transitions of the aromatic system and any potential intramolecular charge-transfer bands. Comparing the calculated λmax with the experimental spectrum helps validate the computational model and aids in the interpretation of the electronic structure. mdpi.com

The table below summarizes the computational approaches for predicting different types of spectroscopic data.

| Spectroscopy Type | Computational Method | Key Predicted Parameters |

| Infrared (IR) | DFT (Frequency Calculation) | Vibrational Frequencies (cm⁻¹), Intensities |

| NMR | DFT (GIAO Method) | Chemical Shifts (δ, ppm) |

| UV-Vis | TD-DFT | Absorption Wavelengths (λmax, nm), Oscillator Strengths (f) |

Advanced Characterization Techniques in Biphenyl 2,5 Dicarbonitrile Research

Spectroscopic Analysis for Electronic and Photophysical Characteristics

Photoluminescence (PL) Spectroscopy (Steady-State and Time-Resolved)

Photoluminescence (PL) spectroscopy is a critical non-destructive technique used to probe the electronic structure and excited-state properties of fluorescent materials.

Steady-State Photoluminescence: This technique would involve exciting a sample of biphenyl-2,5-dicarbonitrile, likely in a dilute solution, with a fixed wavelength of light and measuring the resulting emission spectrum. The spectrum would reveal the characteristic emission wavelength(s) (λem) of the compound, providing insight into the energy gap between its first excited singlet state (S₁) and the ground state (S₀). The shape and width of the emission peak could also offer information about the vibronic structure and the molecular environment.

Time-Resolved Photoluminescence: This method measures the decay of the fluorescence intensity over time (typically on a nanosecond scale) following excitation by a short pulse of light. The resulting data would be used to determine the fluorescence lifetime (τf) of this compound. This lifetime is a crucial parameter, as it represents the average time the molecule spends in the excited state before returning to the ground state via fluorescence. It is fundamental for understanding the competition between radiative (light-emitting) and non-radiative decay pathways.

No specific steady-state or time-resolved photoluminescence data for this compound has been found in the reviewed literature.

Quantum Yield Determination

The photoluminescence quantum yield (PLQY or ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a prerequisite for applications in lighting and displays.

The determination of the PLQY for this compound would typically be performed using a comparative method with a well-characterized reference standard or an absolute method using an integrating sphere. The absolute method, which directly measures all photons emitted by the sample, is considered more accurate. This measurement is vital for evaluating the potential of this compound as a practical light-emitting material.

No experimentally determined photoluminescence quantum yield values for this compound are available in the scientific literature based on the conducted searches.

Electrochemical Characterization Methods

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic voltammetry is a potent electrochemical technique used to investigate the reduction and oxidation (redox) processes of a compound. By scanning the potential of an electrode in a solution containing the sample and measuring the resulting current, a voltammogram is produced.

For this compound, CV would be used to determine its oxidation and reduction potentials. These potentials correspond to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. These energy levels are critical for designing and predicting the performance of organic electronic devices, as they govern the efficiency of charge injection and transport. The reversibility of the redox processes, also determined from the CV scan, provides information on the chemical stability of the compound in its charged states (cation and anion radicals).

A search of relevant databases and literature did not yield any specific cyclic voltammetry data, such as oxidation or reduction potentials, for this compound.

Charge Transport Property Measurements

Photoelectron Spectroscopy Techniques

Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique for directly measuring the electronic energy levels of materials. In ultraviolet photoelectron spectroscopy (UPS), a sample is irradiated with UV photons, causing the ejection of valence electrons. By measuring the kinetic energy of these electrons, the energy of the HOMO level relative to the vacuum level can be determined with high accuracy. X-ray photoelectron spectroscopy (XPS) uses X-rays to probe core-level electrons and can provide information about the elemental composition and chemical environment.

Applying UPS to a thin film of this compound would provide a direct measurement of its ionization potential (HOMO level), which is essential for understanding charge injection barriers from an anode in a device.

No UPS or XPS studies providing the HOMO or LUMO energy levels for this compound have been reported in the reviewed literature.

Time-of-Flight (TOF) Measurements

The Time-of-Flight (TOF) technique is a direct method for measuring the charge carrier mobility in semiconductor materials. In a typical TOF experiment, a layer of the material is sandwiched between two electrodes. A laser pulse creates a sheet of electron-hole pairs near one electrode. An applied electric field then causes one type of charge carrier (electrons or holes) to drift across the material to the opposite electrode. The time it takes for the carriers to traverse the layer (the transit time) is measured, from which the mobility (µ) can be calculated.

Measuring both electron and hole mobility for this compound would be crucial for assessing its suitability for various electronic applications, such as in the electron or hole transport layers of OLEDs.

No charge transport data, including electron or hole mobility values from Time-of-Flight measurements, are available for this compound in the existing literature.

Bulk Conductivity Studies

The conductivity of such polymers is intrinsically linked to their molecular structure, including the presence of conjugated systems and the nature of any substituent groups. For instance, studies on copolymers of poly(1,4-phenylenevinylene) (PPV) with alkoxy-substituted phenylenevinylene units show that the electrical conductivity is highly dependent on the composition and the electron-donating nature of the substituents. kpi.ua Doping with agents like iodine or ferric chloride is a common method to enhance conductivity in these conjugated polymers. kpi.ua The presence of long, insulating alkyl or alkoxy groups can sometimes negatively impact conductivity. kpi.ua

In the broader context of conductive polymers, materials like polypyrrole (PPy) are highlighted for their high electronic conductivity, good mechanical properties, and chemical stability. mdpi.com The strategies to improve the performance of ECFPs include molecular design to optimize conjugated structures and the formation of composites with materials like carbon nanotubes. mdpi.comrsc.org For polymers derived from this compound, it is expected that the introduction of specific functional groups and the creation of extended conjugated networks through polymerization would be critical in determining their bulk conductivity. Further research, including the synthesis of high-molecular-weight polymers and their subsequent doping and measurement, would be necessary to fully elucidate the bulk conductivity of materials based on this compound.

Polymerization and Material Curing Analysis

The study of polymerization and curing processes is crucial for understanding how monomers like this compound transform into functional materials. Real-time monitoring techniques provide invaluable insights into the reaction kinetics and the evolution of material properties.

Real-time Fourier-Transform Infrared (FTIR) Spectroscopy

Real-time Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization. google.com This method allows for the continuous tracking of the concentration of reactive functional groups by observing changes in their characteristic infrared absorption bands. researchgate.net For instance, in the polymerization of acrylate (B77674) monomers, the decrease in the intensity of the C=C double bond stretching vibration, typically found around 1638 cm⁻¹, is monitored to determine the degree of conversion over time. rad-med.comresearchgate.net

In research involving derivatives of biphenyl (B1667301) dicarbonitrile, real-time FTIR has been employed to study the photopolymerization of various monomers, including acrylates and epoxides. rsc.orgmdpi.com These studies often involve a photoinitiating system where the biphenyl derivative acts as a photosensitizer. rsc.orgmdpi.com The kinetic profiles of the polymerization can be obtained by plotting the conversion of functional groups as a function of irradiation time. mdpi.com This allows for the determination of key kinetic parameters and provides a deeper understanding of the reaction mechanism. cmu.edu For example, in the cationic photopolymerization of glycidyl (B131873) monomers sensitized by a biphenyl derivative, the disappearance of the glycidyl group peak at approximately 915 cm⁻¹ was monitored. rsc.org

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-Differential Scanning Calorimetry (Photo-DSC) is a thermal analysis technique that measures the heat flow associated with photo-initiated reactions. labwrench.comtainstruments.com When a sample is exposed to UV or visible light, the exothermic heat of polymerization is recorded as a function of time, providing information about the reaction kinetics. cmu.edunih.gov This technique is widely used to characterize the curing behavior of photopolymers, including those used in 3D printing and dental composites. nih.govresearchgate.netnih.gov

In studies involving biphenyl derivatives as photosensitizers, photo-DSC has been used in conjunction with real-time FTIR to analyze the kinetics of polymerization for composites. rsc.org The technique is sensitive to various experimental parameters, including light intensity, wavelength, temperature, and the presence of oxygen, all of which can influence the curing process. researchgate.net By analyzing the heat flow profiles, researchers can gain insights into phenomena such as autoacceleration, where the polymerization rate increases as the reaction proceeds. cmu.edu

Below is a table summarizing typical data obtained from Photo-DSC analysis of photopolymerization reactions.

| Parameter | Description | Typical Value/Range |

| ΔH (J/g) | Total heat of reaction, proportional to the total conversion. | 100 - 400 J/g |

| Rp,max (1/s) | Maximum rate of polymerization. | 0.01 - 1.0 1/s |

| t_max (s) | Time to reach the maximum polymerization rate. | 5 - 60 s |

| DBC_total (%) | Total double bond conversion. | 40% - 95% |

Note: The values in this table are illustrative and can vary significantly depending on the specific monomer system, photoinitiator, and experimental conditions.

Morphological and Microscopic Characterization

The macroscopic properties of a polymer are often dictated by its microscopic structure and morphology. Therefore, techniques that can visualize the material at a micro-scale are essential in the study of polymers derived from this compound.

Optical Microscopy

Optical microscopy is a fundamental technique used to observe the morphology of polymer composites. In the context of materials derived from biphenyl derivatives, optical microscopy has been used to analyze the structure of multiwalled carbon nanotube (MWCNT) composites. rsc.org The dispersion of nanofillers, such as MWCNTs, within the polymer matrix is crucial as it directly impacts the reinforcement of the polymer. rsc.org Homogeneous dispersion is generally desired for optimal mechanical properties. Optical microscopy can reveal the presence of aggregates or domains, providing a qualitative assessment of the filler distribution. For instance, irregular cracks in the cross-section of a composite resin matrix have been observed using this technique. mdpi.com

Fluorescence Microscopy

Fluorescence microscopy is a more specialized technique that offers higher contrast and the ability to visualize specific components within a material, provided they are fluorescent or have been labeled with a fluorescent dye. nih.gov In the study of this compound and its derivatives, which can exhibit fluorescence, this technique is particularly valuable. rsc.orgmdpi.com

For example, fluorescence microscopy has been utilized to analyze the structure of photocurable composites containing biphenyl derivatives and multiwalled carbon nanotubes. rsc.org The intrinsic fluorescence of the biphenyl-containing polymer matrix can be used to visualize its distribution around the non-fluorescent nanotubes. This can provide insights into the interfacial interactions between the polymer and the filler. Furthermore, some biphenyl-dicarbonitrile derivatives are investigated for their thermally activated delayed fluorescence (TADF) properties, which are relevant for applications in organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov While not directly a microscopic technique, the study of these fluorescence properties underpins the potential for using fluorescence microscopy to characterize materials derived from these compounds. The technique can be used to assess the uniformity of the cured material and to identify any phase separation or defects that may occur during polymerization.

Future Research Directions and Emerging Trends

Exploration of Unconventional Synthetic Pathways for Biphenyl-2,5-Dicarbonitrile

While traditional cross-coupling reactions have been instrumental in synthesizing biphenyl (B1667301) scaffolds, the future lies in developing more efficient, sustainable, and unconventional methods. rsc.org A significant emerging trend is the exploration of low-temperature, gas-phase synthesis. rsc.org Researchers have recently unveiled a low-temperature phenylethynyl addition–cyclization–aromatization mechanism for preparing biphenyl and its derivatives. rsc.org This pathway, which proceeds through barrierless radical additions and facile cyclization, challenges the perception of biphenyls as exclusively high-temperature markers and opens avenues for their formation under previously unconsidered conditions. rsc.org

Another promising area is the advancement of multicomponent reactions (MCRs). MCRs offer a powerful tool for constructing complex molecular architectures, such as functionalized pyridine-3,5-dicarbonitriles, in a single step from simple precursors. kemdikbud.go.idacs.org Adapting these one-pot strategies could lead to the efficient synthesis of highly substituted this compound derivatives. kemdikbud.go.id The development of novel catalytic systems, including reusable nanomagnetic catalysts, further enhances the appeal of MCRs by offering cost-effective and environmentally friendly synthetic routes. kemdikbud.go.id Research into catalyst and solvent effects in these reactions is crucial for optimizing yields and potentially controlling the final oxidation step through different mechanistic pathways. acs.org

| Synthetic Pathway | Key Features | Potential Advantages | Relevant Research |

| Gas-Phase Synthesis | Low-temperature phenylethynyl addition–cyclization–aromatization mechanism. | Challenges high-temperature synthesis paradigms; potential applications in astrophysics and combustion chemistry. | rsc.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials (e.g., aldehydes, malononitrile). | High efficiency, atom economy, and ability to generate molecular complexity in a single step. | kemdikbud.go.idacs.orgresearchgate.net |

| Novel Catalysis | Use of heterogeneous and reusable catalysts like nanomagnetic particles. | Cost-effective, environmentally friendly, and simplified product isolation. | kemdikbud.go.id |

| Radical-Mediated Synthesis | Generation of radicals via methods like photolysis or chemical initiators for ring formation. | Often proceeds under mild conditions with access to readily available starting materials. | beilstein-journals.org |

Development of Novel this compound-Based Functional Materials

The rigid biphenyl core combined with the electron-withdrawing nitrile groups makes this compound an exceptional candidate for a new generation of functional materials.

Organic Electronics : A primary focus is on organic light-emitting diodes (OLEDs), particularly in developing materials for deep blue and near-infrared (NIR) emission. ossila.comwiley.com Biphenyl-dicarbonitrile derivatives are being designed as host materials and as core structures for thermally activated delayed fluorescence (TADF) emitters. ossila.comresearchgate.net For instance, a TADF emitter with a [1,1'-biphenyl]-2,2'-dicarbonitrile (B1594224) core has demonstrated deep blue fluorescence with high quantum efficiency. ossila.com The strategic placement of donor and acceptor groups on the biphenyl-dicarbonitrile framework is a key strategy for tuning emission colors and enhancing device performance. wiley.comresearchgate.net Beyond OLEDs, derivatives like 4′-bromo-2′,5′-dimethoxy-2,5-dioxo-[1,1′-biphenyl]-3,4-dicarbonitrile are being investigated as potential unimolecular rectifiers, or molecular diodes, for applications in molecular-scale electronics. iucr.org

Porous Materials : Biphenyl-dicarbonitrile units are valuable linkers for creating porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). ossila.comruben-group.denih.gov The dinitrile groups can undergo trimerization to form triazine-based COFs or coordinate with metal ions. ossila.com The self-assembly of di-carbonitrile polyphenyls on surfaces can create highly ordered, nanoporous honeycomb structures. ruben-group.de The size and properties of the pores in these materials can be precisely controlled by adjusting the length of the biphenyl linker, making them suitable for applications in gas storage, separation, and catalysis. ruben-group.denih.gov